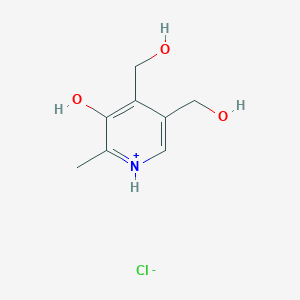

Pyridoxine Hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-23-6 (Parent) | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040792 | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |

CAS No. |

58-56-0, 12001-77-3 | |

| Record name | Pyridoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin B6, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biochemistry and Molecular Mechanisms of Pyridoxine Hydrochloride Research

Pyridoxine (B80251) Hydrochloride as a Precursor to Pyridoxal (B1214274) Phosphate (B84403) (PLP) Research

Pyridoxine hydrochloride, a stable salt form of pyridoxine, serves as a vital precursor to pyridoxal 5'-phosphate (PLP), the metabolically active coenzyme form of vitamin B6. toku-e.compatsnap.com The conversion of pyridoxine into PLP is a critical process for numerous biochemical reactions essential for life. toku-e.compatsnap.com Organisms that cannot synthesize vitamin B6 de novo rely on dietary intake of vitamers like pyridoxine to produce PLP through a salvage pathway. wikipedia.orgvcu.edu

The journey from pyridoxine to PLP involves a series of enzymatic steps. Initially, pyridoxine is absorbed and then phosphorylated by the enzyme pyridoxal kinase. wikipedia.orgpatsnap.com This phosphorylated intermediate, pyridoxine 5'-phosphate (PNP), is then oxidized by another enzyme, pyridoxine 5'-phosphate oxidase (PNPO), to yield the active coenzyme, PLP. wikipedia.orgpatsnap.com This active form, PLP, is indispensable for the function of over 140 different enzymes, highlighting its central role in metabolism. wikipedia.orgmhmedical.com These enzymes are involved in a wide array of metabolic processes, including the metabolism of amino acids, glucose, and lipids. vcu.edumedcraveonline.com

The significance of this conversion is underscored by the fact that PLP acts as a coenzyme in critical reactions such as the synthesis of neurotransmitters and heme. patsnap.comwikipedia.org The intricate regulation of PLP levels is crucial, as both deficiency and excess can lead to pathological conditions. vcu.eduvcu.edu Research has shown that pyridoxine can act as a chaperone, aiding in the proper function of certain enzymes by ensuring an adequate supply of its active form, PLP. toku-e.com

Enzymatic Conversion Pathways of this compound to Active Forms (Pyridoxal Phosphate, Pyridoxamine (B1203002) Phosphate, Pyridoxine Phosphate) Research

The conversion of this compound into its biologically active forms is a multi-step enzymatic process primarily occurring in the liver. patsnap.comdrugbank.com This pathway ensures the availability of pyridoxal 5'-phosphate (PLP), the primary active coenzyme, as well as other phosphorylated forms like pyridoxamine 5'-phosphate (PMP) and pyridoxine 5'-phosphate (PNP). medcraveonline.commedlink.com These conversions are essential as only the unphosphorylated forms of vitamin B6 can typically cross cell membranes. medlink.com

The salvage pathway begins with the phosphorylation of the different vitamin B6 vitamers—pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM)—by the enzyme pyridoxal kinase (PDXK), which requires ATP. vcu.edupnas.org This initial step yields their respective 5'-phosphate esters: PNP, PLP, and PMP. medcraveonline.commedlink.com Subsequently, the enzyme pyridox(am)ine 5'-phosphate oxidase (PNPO), which is dependent on flavin mononucleotide (FMN), catalyzes the oxidation of PNP and PMP to the active coenzyme form, PLP. wikipedia.orgvcu.edumhmedical.com

This intricate enzymatic network allows the body to interconvert the various forms of vitamin B6, ensuring a steady supply of PLP for the multitude of enzymatic reactions it facilitates. researchgate.netnih.gov The liver plays a central role in this process, metabolizing the vitamers and releasing PL into the bloodstream, where it is transported to other tissues. researchgate.net

Pyridoxal Kinase (PDXK) Activity and Regulation in PLP Synthesis

Pyridoxal kinase (PDXK) is a key enzyme in the vitamin B6 salvage pathway, responsible for the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their respective 5'-phosphate forms. vcu.edumedcraveonline.com This ATP-dependent reaction is a critical regulatory point in the synthesis of pyridoxal 5'-phosphate (PLP). pnas.org The enzyme belongs to the transferase family and is encoded by the PDXK gene, located on chromosome 21 in humans. medcraveonline.commedcraveonline.com

The activity of PDXK is fundamental for maintaining cellular concentrations of PLP, which is essential for the function of numerous enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other vital cellular processes. medcraveonline.comresearchgate.net The regulation of PDXK is complex and occurs at multiple levels. Research suggests that the formation of PLP is kinetically regulated by the activities of both pyridoxal kinase and pyridoxine 5'-phosphate oxidase. researchgate.net

Furthermore, studies have indicated that PLP itself can inhibit pyridoxal kinase by binding to the enzyme in the presence of MgATP, forming an abortive ternary complex. vcu.edu This feedback inhibition mechanism likely plays a role in maintaining the low in vivo concentration of free PLP, preventing potential toxicity from non-specific interactions. vcu.edu The transfer of the newly synthesized PLP from the kinase to apo-B6 enzymes is thought to occur efficiently through a channeling mechanism, which protects the reactive PLP. vcu.edu

Pyridoxine/Pyridoxamine Phosphate Oxidase (PNPO) Function in PLP Synthesis

Pyridox(am)ine 5'-phosphate oxidase (PNPO) is a crucial flavin mononucleotide (FMN)-dependent enzyme that catalyzes the final and rate-limiting step in the synthesis of pyridoxal 5'-phosphate (PLP) from pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP). vcu.edumedlineplus.govbiorxiv.org This oxidation reaction is essential for converting the phosphorylated forms of dietary vitamin B6 into the biologically active coenzyme, PLP. medlineplus.govnih.gov

The PNPO enzyme is found throughout the body, with the highest concentrations in the liver. medlineplus.gov Its function is vital for a vast number of metabolic pathways that rely on PLP as a cofactor, including amino acid metabolism and the synthesis of neurotransmitters. medlineplus.govsjdhospitalbarcelona.org The importance of PNPO is highlighted by the fact that mutations in the PNPO gene can lead to a deficiency of the enzyme, resulting in severe neurological conditions such as neonatal epileptic encephalopathy. medlineplus.govprospecbio.com

Research has shown that the activity of PNPO can be influenced by its cofactor, FMN, which is derived from riboflavin (B1680620) (vitamin B2). wikipedia.org The regulation of PNPO expression and activity is critical for maintaining PLP homeostasis. nih.gov Studies have indicated that PLP levels can, in turn, affect PNPO expression, suggesting a feedback mechanism. nih.gov

Phosphatase Activity in Pyridoxine Metabolite Interconversion

Phosphatases play a significant role in the interconversion and homeostasis of vitamin B6 metabolites by catalyzing the hydrolysis of the phosphorylated forms, including pyridoxal 5'-phosphate (PLP), back to their unphosphorylated states. nih.govnih.gov This dephosphorylation is a critical step, as generally only the non-phosphorylated vitamers can be transported across cell membranes. medlink.com

Several types of phosphatases are known to act on vitamin B6 phosphates, including tissue non-specific alkaline phosphatase (TNAP), pyridoxal phosphatase (PDXP), and other acid and alkaline phosphatases. mhmedical.comresearchgate.net The relative importance of these different phosphatases can vary between tissues. mhmedical.com For instance, TNAP is an extracellular, membrane-bound enzyme that hydrolyzes phosphorylated B6 vitamers in the intestine prior to absorption. researchgate.net

The activity of these phosphatases is crucial for regulating the intracellular and plasma levels of PLP. mhmedical.commedcraveonline.com For example, before PLP, which is the principal circulating form of vitamin B6 and is largely bound to albumin in the plasma, can enter organs like the brain, it must be cleaved by an ectoenzyme, tissue non-specific alkaline phosphatase. mhmedical.com Inside the brain, pyridoxal is then rephosphorylated to PLP by pyridoxal kinase. mhmedical.com The balance between the activities of kinases and phosphatases is therefore essential for maintaining the appropriate concentration of the active coenzyme PLP in different cellular compartments. mhmedical.commedcraveonline.com

Coenzymatic Functions of Pyridoxal Phosphate Derived from this compound Research

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6 derived from this compound, is a versatile coenzyme involved in over 140 distinct enzymatic reactions, which accounts for approximately 4% of all classified enzymatic activities. wikipedia.orgmhmedical.com Its remarkable catalytic versatility stems from its ability to covalently bind to the substrate and act as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates. wikipedia.org The aldehyde group of PLP forms a Schiff base linkage with an ε-amino group of a lysine (B10760008) residue in the active site of the PLP-dependent enzyme. wikipedia.org

The catalytic cycle typically begins with a transaldimination reaction, where the amino acid substrate displaces the lysine, forming an external aldimine. wikipedia.org From this point, the reaction can proceed down several different pathways, leading to a wide variety of transformations. wikipedia.org These reactions are fundamental to cellular metabolism and include transamination, decarboxylation, racemization, and side-chain eliminations or replacements. libretexts.orgnih.gov

PLP-dependent enzymes are classified into different evolutionary families, such as the α, β, and D-alanine aminotransferase families, which, despite catalyzing diverse reactions, share the common feature of the PLP cofactor being covalently attached to the enzyme. wikipedia.org The broad spectrum of reactions facilitated by PLP underscores its indispensable role in cellular function, impacting everything from the synthesis and degradation of amino acids to the production of neurotransmitters and heme. wikipedia.orgmhmedical.com

Roles in Amino Acid Metabolism Research

Pyridoxal 5'-phosphate (PLP) plays a central and indispensable role in the metabolism of amino acids, acting as a coenzyme for a vast array of enzymes that catalyze reactions involving these fundamental building blocks of proteins. mhmedical.comnih.gov The versatility of PLP allows it to participate in numerous types of reactions critical for the synthesis, degradation, and interconversion of amino acids. wikipedia.orgnih.gov

Key PLP-dependent reactions in amino acid metabolism include:

Transamination: This is a fundamental process where an amino group is transferred from an amino acid to an α-keto acid, leading to the synthesis of non-essential amino acids and the catabolism of others for energy. patsnap.comwikipedia.org PLP facilitates this by forming a Schiff base with the amino acid substrate and then acting as a temporary carrier of the amino group, transiently becoming pyridoxamine 5'-phosphate (PMP). wikipedia.orglibretexts.org

Decarboxylation: PLP is a required cofactor for amino acid decarboxylases, which remove the carboxyl group from amino acids. wikipedia.org This is a crucial step in the synthesis of several important neurotransmitters, such as the conversion of glutamate (B1630785) to gamma-aminobutyric acid (GABA) and histidine to histamine. wikipedia.org

Racemization: PLP-dependent racemases catalyze the interconversion of L- and D-amino acids. libretexts.org This is important in bacteria for the synthesis of D-amino acids used in their cell walls. libretexts.org

β- and γ-Elimination and Substitution: These reactions involve the removal or replacement of substituents on the β- or γ-carbons of amino acids, contributing to their degradation or the synthesis of modified amino acids. wikipedia.orgacs.org

The ability of PLP to act as an "electron sink" by stabilizing carbanionic intermediates is key to its function in these diverse reactions. libretexts.org This chemical property allows for the cleavage of different bonds at the α-carbon of the amino acid substrate, dictating the type of reaction that occurs.

Table of Key PLP-Dependent Enzymes in Amino Acid Metabolism

| Enzyme Class | Example Reaction | Biological Significance |

|---|---|---|

| Aminotransferases (Transaminases) | Alanine (B10760859) Aminotransferase (ALT) | Interconversion of alanine and pyruvate. drugbank.com |

| Aspartate Aminotransferase (AST) | Interconversion of aspartate and oxaloacetate. drugbank.com | |

| Decarboxylases | Glutamate Decarboxylase (GAD) | Synthesis of the inhibitory neurotransmitter GABA. wikipedia.org |

| Aromatic L-amino acid decarboxylase | Synthesis of neurotransmitters dopamine (B1211576) and serotonin (B10506). wikipedia.org | |

| Racemases | Alanine Racemase | Production of D-alanine for bacterial cell walls. wikipedia.orglibretexts.org |

| Synthases & Lyases | Cystathionine (B15957) β-synthase | Conversion of homocysteine to cystathionine in the transsulfuration pathway. patsnap.com |

| Serine Hydroxymethyltransferase | Interconversion of serine and glycine (B1666218), important in one-carbon metabolism. drugbank.com |

Table of Compounds

| Compound Name |

|---|

| 4-pyridoxic acid |

| Alanine |

| Aspartate |

| ATP |

| Dopamine |

| Flavin mononucleotide (FMN) |

| Gamma-aminobutyric acid (GABA) |

| Glutamate |

| Heme |

| Histamine |

| Homocysteine |

| Oxaloacetate |

| Pyridoxal |

| Pyridoxal 5'-phosphate (PLP) |

| Pyridoxamine |

| Pyridoxamine 5'-phosphate (PMP) |

| Pyridoxine |

| Pyridoxine 5'-phosphate (PNP) |

| This compound |

| Pyruvate |

| Riboflavin |

Roles in Carbohydrate Metabolism Research (e.g., Glycogenolysis, Gluconeogenesis)

Pyridoxal 5'-phosphate (PLP) plays a significant role in carbohydrate metabolism, particularly in the processes of glycogenolysis and gluconeogenesis. wikipedia.orgwikipedia.org

Glycogenolysis : PLP is a required coenzyme for glycogen (B147801) phosphorylase, the key enzyme responsible for the breakdown of glycogen into glucose-1-phosphate. wikipedia.orgwikipedia.orgpatsnap.com In this unique mechanism, the phosphate group of PLP, rather than its aldehyde group, participates in the catalytic reaction by acting as a proton donor. wikipedia.orgwikipedia.org This facilitates the cleavage of the glycosidic bond in glycogen. wikipedia.org

Gluconeogenesis : PLP is involved in gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. libretexts.org It functions as a cofactor for transaminases, which are essential for converting amino acids into substrates that can enter the gluconeogenic pathway. libretexts.org

Roles in Lipid Metabolism Research

PLP is an essential cofactor in the biosynthesis and breakdown of sphingolipids, which are crucial components of cell membranes and signaling molecules. wikipedia.orgresearchgate.net

Sphingolipid Synthesis : The synthesis of ceramide, a central molecule in sphingolipid metabolism, requires PLP. wikipedia.org The first and rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by the PLP-dependent enzyme serine palmitoyltransferase (SPT). researchgate.netnih.govrsc.org This enzyme catalyzes the condensation of serine and palmitoyl-CoA to form 3-keto-dihydrosphingosine. researchgate.netnih.gov

Sphingolipid Breakdown : The degradation of sphingolipids is also dependent on PLP. wikipedia.org Sphingosine-1-phosphate lyase (SPL), the enzyme that breaks down sphingosine-1-phosphate, requires PLP as a cofactor. wikipedia.orgresearchgate.net

Research has also indicated that vitamin B6 deficiency can impair the metabolism of polyunsaturated fatty acids (PUFAs). researchgate.net Studies in rats have shown that a B6-deficient diet leads to reduced activity of Δ6-desaturase, an enzyme involved in the conversion of α-linolenic acid to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). researchgate.net

Roles in Neurotransmitter Synthesis and Catabolism Research (e.g., Serotonin, Dopamine, GABA)

PLP is a critical cofactor in the synthesis of several key neurotransmitters, which are essential for regulating mood, cognitive function, and the central nervous system. patsnap.compatsnap.commindlabpro.com

Serotonin and Dopamine : PLP is a cofactor for aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. frontiersin.org This enzyme catalyzes the final step in the synthesis of both serotonin (from 5-hydroxytryptophan) and dopamine (from L-DOPA). wikipedia.orgfrontiersin.org The decarboxylation reaction is dependent on PLP to stabilize the carbanion intermediate formed during the process. frontiersin.org

GABA : The synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is catalyzed by the PLP-dependent enzyme glutamate decarboxylase (GAD). wikipedia.orgnih.gov GAD facilitates the irreversible decarboxylation of L-glutamate to form GABA. nih.gov

Other Neurotransmitters : PLP is also involved in the biosynthesis of other neurotransmitters, including epinephrine (B1671497) and norepinephrine. wikipedia.orgrochester.edu

The table below summarizes the key PLP-dependent enzymes involved in neurotransmitter synthesis.

| Neurotransmitter | Precursor | PLP-Dependent Enzyme |

| Serotonin | 5-Hydroxytryptophan | Aromatic L-amino acid decarboxylase (AADC) |

| Dopamine | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) |

| GABA | L-Glutamate | Glutamate decarboxylase (GAD) |

Roles in Heme Synthesis Research

The synthesis of heme, a critical component of hemoglobin, is fundamentally dependent on pyridoxal 5'-phosphate. patsnap.comashpublications.org PLP serves as an essential coenzyme for the first and rate-limiting step in this biosynthetic pathway, which is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS). ashpublications.orgashpublications.org In this reaction, ALAS facilitates the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (ALA), the universal precursor for all porphyrins and heme. ashpublications.org

Research has demonstrated that a deficiency in pyridoxine can significantly impair heme synthesis. oup.com Studies in ducks have shown that pyridoxine deficiency leads to a decreased incorporation of glycine into heme. oup.com However, the utilization of aminolevulinic acid itself was not affected, indicating that the metabolic block occurs specifically at the initial PLP-dependent step. oup.com The in vitro addition of pyridoxal phosphate to red blood cells from deficient subjects stimulated the incorporation of glycine and succinate (B1194679) into heme, further confirming that pyridoxine is required for the formation of aminolevulinate acid from glycine and succinate. oup.com

The erythroid-specific isoform of ALAS, ALAS2, is particularly relevant in this context. ashpublications.org Mutations in the ALAS2 gene, which can be either loss-of-function or gain-of-function, are responsible for the rare diseases X-linked Sideroblastic Anemia (XLSA) and X-linked Protoporphyria (XLPP), respectively. ashpublications.org Mouse models of XLSA have shown a dependence on pyridoxine for effective erythropoiesis and red blood cell formation. ashpublications.org

Table 1: Key Research Findings on the Role of Pyridoxine in Heme Synthesis

| Research Area | Key Finding | Implication | Citation(s) |

|---|---|---|---|

| Enzymatic Cofactor | PLP is a mandatory coenzyme for 5-aminolevulinate synthase (ALAS), the initial enzyme in the heme biosynthesis pathway. | Heme synthesis is directly reliant on adequate levels of biologically active vitamin B6. | patsnap.comashpublications.orgashpublications.org |

| Precursor Utilization | Pyridoxine deficiency impairs the incorporation of glycine and succinate into heme. | The deficiency creates a bottleneck at the first step of heme synthesis. | oup.com |

| Genetic Disorders | Mutations in the erythroid-specific ALAS2 gene are linked to sideroblastic anemia and protoporphyria. | Underscores the critical, cell-specific role of the PLP-dependent ALAS2 enzyme in erythropoiesis. | ashpublications.org |

| Deficiency Models | Animal models of pyridoxine deficiency exhibit impaired hemoglobin synthesis. | Provides in vivo evidence for the essentiality of pyridoxine in maintaining normal red blood cell production. | oup.com |

Roles in Nucleic Acid Metabolism Research

Pyridoxine and its active form, PLP, are involved in the synthesis of nucleic acids. drugbank.com PLP acts as a coenzyme for serine hydroxymethyltransferase (SHMT). oregonstate.edu This enzyme is a crucial component of the de novo thymidylate (dTMP) biosynthesis pathway, where it catalyzes the conversion of serine to glycine and simultaneously transfers a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylene THF. oregonstate.edu This latter molecule is the essential carbon donor for the synthesis of dTMP, a necessary precursor for DNA synthesis. oregonstate.edu

The impact of pyridoxine deficiency on nucleic acid metabolism has been a subject of investigation. One study in rats found that pyridoxine deficiency led to a decreased incorporation of precursors like DL-[3-¹⁴C]serine and [8-¹⁴C]adenine into both DNA and RNA in the liver and spleen. nih.gov Conversely, the incorporation of sodium [¹⁴C]formate was observed to increase under the same deficiency conditions. nih.gov The adverse effects of the deficiency on nucleic acid biosynthesis are thought to be linked to the reduced production of one-carbon units due to the impairment of the PLP-dependent SHMT reaction. nih.gov

Furthermore, direct inhibitory effects of PLP on enzymes central to DNA replication have been reported. Research has shown that PLP can inhibit the activities of replicative DNA polymerase and DNA topoisomerases I and II. nih.gov This suggests a mechanism by which vitamin B6 levels could directly influence cell proliferation by modulating the machinery of DNA synthesis. nih.gov Pyridoxal phosphate has also been noted to inhibit DNA polymerases and HIV-1 reverse transcriptase in various studies. ebi.ac.uknih.govebi.ac.uk

Table 2: Research Findings on Pyridoxine's Role in Nucleic Acid Metabolism

| Research Aspect | Observation | Potential Mechanism | Citation(s) |

|---|---|---|---|

| Coenzyme Function | PLP is a coenzyme for serine hydroxymethyltransferase (SHMT). | SHMT is essential for the de novo synthesis of thymidylate, a DNA precursor, by providing one-carbon units. | oregonstate.edu |

| Deficiency Studies | Pyridoxine deficiency alters the incorporation of various precursors into DNA and RNA. | Impaired SHMT activity reduces the availability of one-carbon units necessary for nucleotide synthesis. | nih.gov |

| Enzyme Inhibition | PLP can inhibit the activity of DNA polymerase and DNA topoisomerases I and II. | Direct interaction with these enzymes may interfere with DNA replication and repair processes. | nih.gov |

| Viral Enzyme Inhibition | PLP inhibits the polymerase activity of HIV-1 reverse transcriptase. | Suggests a potential role as a nucleic acid synthesis inhibitor beyond basic cellular metabolism. | nih.gov |

This compound and Protein Structure-Function Interactions Research (e.g., PLP binding to enzymes)

The biochemical versatility of pyridoxine is realized through its active form, pyridoxal 5'-phosphate (PLP), which functions as a coenzyme for a multitude of enzymes, primarily those involved in amino acid metabolism. wikipedia.orgnih.gov The interaction between PLP and its target enzymes is a key area of research. PLP-dependent enzymes exist in a resting state with the aldehyde group of PLP forming a covalent Schiff base linkage with the ε-amino group of a specific lysine residue within the enzyme's active site. wikipedia.orgebi.ac.uk This internal aldimine is the starting point for all PLP-catalyzed reactions. wikipedia.org

When a substrate amino acid enters the active site, it displaces the lysine's amino group in a process called transaldimination, forming a new Schiff base (an external aldimine) between PLP and the substrate. wikipedia.org This substrate-PLP complex is central to the catalytic mechanism, as PLP acts as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates. wikipedia.org This catalytic power enables a wide range of reactions, including transamination, decarboxylation, racemization, and elimination reactions. wikipedia.orgmdpi.com

Structural biology has categorized PLP-dependent enzymes into distinct fold types, with five major classes initially identified. oregonstate.edu Despite the diversity of reactions they catalyze, these enzymes often share structural similarities, particularly in the PLP-binding domain. researchgate.net The minimal functional unit for most PLP-dependent enzymes is a dimer, where residues from both subunits can contribute to the formation of the two symmetrical active sites at the dimer interface. researchgate.netfrontiersin.org Research into the specific residues involved in PLP binding has shown that even single amino acid substitutions in the binding pocket can significantly alter the enzyme's affinity for PLP, thermal stability, and catalytic efficiency. frontiersin.org

Table 3: Key Aspects of PLP-Enzyme Interactions

| Interaction Feature | Description | Significance | Citation(s) |

|---|---|---|---|

| Schiff Base Formation | PLP covalently binds to a lysine residue in the enzyme's active site via an internal aldimine. | This linkage is crucial for holding the coenzyme in place and initiating the catalytic cycle. | wikipedia.orgebi.ac.uk |

| Transaldimination | The incoming amino acid substrate displaces the lysine to form an external aldimine with PLP. | This positions the substrate for catalysis and is a common intermediate for all PLP-dependent reactions. | wikipedia.org |

| Electrophilic Catalysis | The pyridine (B92270) ring of PLP acts as an electron sink, stabilizing reaction intermediates. | This catalytic strategy allows PLP to facilitate a wide variety of chemical transformations. | wikipedia.org |

| Structural Folds | PLP-dependent enzymes are classified into distinct structural fold types. | Provides a framework for understanding the evolutionary relationships and mechanistic diversity of these enzymes. | oregonstate.edu |

| Quaternary Structure | Many PLP enzymes function as dimers or higher-order oligomers, with active sites at subunit interfaces. | The interaction between subunits is often essential for creating a complete and functional active site. | researchgate.netfrontiersin.org |

Non-Coenzymatic Roles of Pyridoxine and its Derivatives Research (e.g., Antioxidant properties, gene expression modulation)

Beyond its well-established role as a coenzyme, research has uncovered significant non-coenzymatic functions for pyridoxine and its derivatives, particularly as an antioxidant and a modulator of gene expression. nih.govcambridge.org

Antioxidant Properties: Several studies have highlighted the capacity of pyridoxine to act as a potent antioxidant. openbiochemistryjournal.comnih.gov It has been shown to be an effective quencher of singlet oxygen and an inhibitor of superoxide (B77818) radical formation. nih.govopenbiochemistryjournal.com Theoretical studies analyzing the reactivity of pyridoxine with reactive oxygen species (ROS) found that it reacts most readily with the highly reactive hydroxyl radical ((.-)OH). nih.gov In vitro experiments have demonstrated that pyridoxine can decrease levels of lipid peroxidation and protein carbonylation in erythrocyte membranes exposed to oxidative stress. openbiochemistryjournal.com This protective effect is attributed to its ability to scavenge free radicals. openbiochemistryjournal.com The antioxidant mechanism may also be indirect, involving the regeneration of pyridoxine radicals by other antioxidants like glutathione (B108866) or vitamin C. openbiochemistryjournal.com

Modulation of Gene Expression: Pyridoxal 5'-phosphate has been identified as a modulator of gene expression, particularly influencing the activity of steroid hormone receptors. nih.govcambridge.orgnih.gov Research has shown that elevated intracellular levels of PLP can decrease the transcriptional response to several steroid hormones, including glucocorticoids, progesterone, androgens, and estrogens. nih.govresearchgate.net Conversely, a state of vitamin B6 deficiency can enhance cellular responsiveness to these hormones. nih.gov

The mechanism for this modulation involves the direct interaction of PLP with the hormone-receptor complex. For instance, PLP can inhibit the binding of the glucocorticoid receptor to its specific DNA response element, thereby suppressing the expression of target genes like cytosolic aspartate aminotransferase. nih.govcambridge.org This regulatory role is not limited to hormone-responsive genes. PLP has also been found to modulate the expression of proteins unrelated to steroid hormones, such as serum albumin, by interacting with and inactivating tissue-specific transcription factors like HNF-1 and C/EBP. nih.govcambridge.orgcambridge.org These findings suggest that vitamin B6 status can act as a physiological modulator of gene expression, adding another layer of complexity to its biological functions. nih.govcambridge.org

Table 4: Summary of Non-Coenzymatic Roles of Pyridoxine

| Non-Coenzymatic Role | Research Findings | Proposed Mechanism | Citation(s) |

|---|---|---|---|

| Antioxidant Activity | Pyridoxine effectively quenches singlet oxygen and other reactive oxygen species (ROS), and inhibits lipid peroxidation. | Direct scavenging of free radicals and potential regeneration by other cellular antioxidants. | openbiochemistryjournal.comnih.govnih.govopenbiochemistryjournal.com |

| Gene Expression Modulation (Steroid Hormones) | Elevated PLP levels decrease the transcriptional activity of glucocorticoid, progesterone, androgen, and estrogen receptors. | PLP directly interacts with steroid hormone receptors, inhibiting their ability to bind to DNA. | nih.govnih.govresearchgate.net |

| Gene Expression Modulation (Other Factors) | PLP modulates the expression of genes like albumin. | Inactivation of tissue-specific transcription factors (e.g., HNF-1, C/EBP) through direct binding. | nih.govcambridge.orgcambridge.org |

Physiological and Cellular Research on Pyridoxine Hydrochloride

Cellular Uptake and Transport Mechanisms of Pyridoxine (B80251) Hydrochloride and its Metabolites Research

Research indicates that the cellular uptake of pyridoxine (PN) and its metabolites is a highly regulated process involving specialized carrier-mediated mechanisms physiology.orgnih.gov. Pyridoxine uptake in renal tubular cells (OK cells) and human intestinal epithelial Caco-2 cells is characterized as saturable, temperature-dependent, and energy-dependent physiology.orgnih.gov. This uptake also exhibits pH dependence, with higher rates observed at acidic pH levels physiology.orgnih.gov. Notably, the transport mechanism in these cell lines is generally sodium-independent physiology.orgnih.gov.

Following initial uptake, pyridoxine undergoes rapid phosphorylation to its active forms. In renal cells, while the initial uptake appears to be dissociated from phosphorylation, the subsequent intracellular accumulation is strongly linked to kinase activity, a process often described as metabolic trapping annualreviews.org. This phosphorylation is critical because dephosphorylated forms of vitamin B6, such as pyridoxine, are readily absorbed across cell membranes, whereas their phosphorylated counterparts are not. This differential permeability ensures the intracellular retention of the vitamin once it has entered the cell and been converted to its active forms mdpi.com.

After absorption by intestinal cells, B6 vitamers are rephosphorylated by pyridoxal (B1214274) kinase (PDXK) and converted to pyridoxal phosphate (B84403) (PLP) or transported to the liver via blood circulation eco-vector.com. The active form, pyridoxal 5′-phosphate (PLP), is primarily transported into cells via sodium-dependent vitamin transporters, specifically members of the solute carrier family 19 (SLC19A2 and SLC19A3). Diffusion and passive transport may also contribute to intracellular PLP accumulation, though these pathways are less characterized ontosight.ai.

Table 1: Characteristics of Pyridoxine Uptake in Cellular Models

| Characteristic | Caco-2 Cells (Intestinal) nih.gov | OK Cells (Renal Tubular) physiology.org |

| Mechanism | Specialized carrier-mediated | Specialized carrier-mediated |

| Saturability | Yes (at pH 5.5, not 7.4) | Yes |

| Temperature-dependent | Yes | Not explicitly stated, but energy-dependent implies temperature sensitivity |

| Energy-dependent | Yes | Yes |

| Na+-dependence | Independent | Independent |

| pH-dependence | Higher uptake at acidic pH | pH-sensitive |

| Regulation | Intracellular PKA-mediated pathway (inhibits Vmax) | Extracellular vitamin B6 levels, intracellular Ca2+/calmodulin-mediated pathway |

| Kinetic Parameters (pH 5.5) | Km: 11.99 ± 1.41 µM; Vmax: 67.63 ± 3.87 pmol·mg protein−1·3 min−1 | Km: 2.44 ± 0.23 µM; Vmax: 5.99 ± 0.23 pmol·mg protein−1·3 min−1 |

Intracellular Compartmentalization of Pyridoxine Metabolites Research

The understanding of intracellular trafficking of the pyridoxal phosphate (PLP) cofactor across various cellular membranes remains limited, despite its critical health implications nih.gov. Research indicates that upon cellular uptake, pyridoxine (PN) is converted to PLP within the cytoplasm nih.gov.

A key regulatory mechanism for vitamin B6 dynamics involves the precise compartmentalization of pyridoxal kinase (PDXK), the rate-limiting enzyme in PLP synthesis nih.govresearchgate.net. Studies have shown that canonical Wnt signaling can rapidly alter vitamin B6 metabolite levels by relocating cytosolic PDXK into lysosomes, leading to an accumulation of inactive pyridoxine nih.govresearchgate.net. This lysosomal targeting of PDXK is facilitated by its modification with methyl-arginine Degron, enabling its delivery via microautophagy nih.govresearchgate.net.

Furthermore, within mitochondria, PLP is found in a protein-bound form (enzyme-bound PLP and PMP), which enters the mitochondrial matrix via specific mitochondrial membrane transporters, namely SLC25A39/40 eco-vector.com. Cellular homeostasis of PLP is also influenced by the protein PROSC, which binds PLP. Dysfunctions in PROSC can lead to the accumulation of pyridoxine phosphate within cells eco-vector.com.

Pyridoxine Hydrochloride's Influence on Gene Expression and Regulation Research

Pyridoxal 5′-phosphate (PLP), the metabolically active form of vitamin B6, has been shown to modulate gene expression beyond its enzymatic cofactor role researchgate.netcambridge.orgnih.gov. Specifically, an elevated intracellular concentration of PLP is associated with a decreased transcriptional response mediated by steroid hormone receptors, including those for glucocorticoid hormones, progesterone, androgens, and estrogens researchgate.netcambridge.orgnih.gov. For instance, administration of pyridoxine has been observed to suppress the hydrocortisone-induced expression of cytosolic aspartate aminotransferase (cAspAT) in rat liver. This suppression occurs due to a reduction in cAspAT gene expression, resulting from the inactivation of the glucocorticoid receptor's binding activity to the glucocorticoid-responsive element in the cAspAT gene's regulatory region researchgate.netcambridge.orgnih.gov.

Beyond steroid hormone-responsive genes, vitamin B6 also modulates the expression of proteins unrelated to steroid hormones or PLP-dependent enzymes, such as serum albumin researchgate.netcambridge.orgnih.gov. This modulation is achieved through a novel mechanism involving the inactivation of tissue-specific transcription factors, including HNF-1 and C/EBP, via direct interaction with PLP researchgate.netcambridge.orgnih.gov.

High-dose pyridoxine has demonstrated strong anti-inflammatory properties by significantly downregulating the expression of numerous pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated monocytes.

Table 2: Representative Genes Downregulated by Pyridoxine in LPS-Stimulated Monocytes mdpi.com

| Gene Category | Specific Genes Downregulated | Fold Change (LPS vs. B6 + LPS) (Example) |

| Transcription Factors | NF-κβIA, FOXP3, STAT1, STAT3, STAT6, IRF3 | NF-κβIA: 4.6-fold |

| Immune Receptors | HLA-E, NOD1, NOD2, TLR-1, TLR-2, TLR-4, TLR-5, TLR-7, TLR-8, TLR-9, CD4, CD14, CD40, CD40LG, CD86, Ly96, ICAM1, ITGAM, IFCAM2 | NOD1: 3.9-fold |

| Chemokines | CCL2, CCL5, CXCL2, CXCL8 (IL-8), CXCL10 | CXCL10: 34-fold |

| Interleukins & Cytokines | IL-1β, IL-5, IL-6, IL-10, IL-18, IL-23-a, TNF-α, CSF2 | IL-6: 22-fold |

| Other Inflammatory | DDX58, NLRP3, LYZ, CASP-1 | CASP-1: 3.5-fold |

Furthermore, PLP has been observed to promote adipogenesis and up-regulate the expression of peroxisome proliferator-activated receptor-γ (PPARγ)-dependent genes both in vitro and in vivo nih.gov.

This compound and Signal Transduction Pathways Research

This compound and its metabolites interact with various signal transduction pathways, influencing cellular responses. The observed anti-inflammatory effects of high-dose pyridoxine, characterized by a global downregulation of LPS-induced inflammatory mediators in monocyte/macrophage cells, suggest a direct impact on the associated signal transduction cascades mdpi.com.

Cellular uptake mechanisms for pyridoxine are also subject to regulation by intracellular signaling pathways. In human intestinal epithelial Caco-2 cells, modulators of the Protein Kinase A (PKA)-mediated pathway cause a significant reduction in pyridoxine uptake, primarily affecting the maximal velocity (Vmax) of the transport process without altering the apparent Michaelis-Menten constant (Km) nih.gov. Conversely, in renal tubular OK cells, pyridoxine uptake is regulated by an intracellular Ca2+/calmodulin-mediated pathway physiology.org.

Pyridoxal 5′-phosphate (PLP), as an active co-factor, is involved in several inflammatory pathways, including its own catabolism, the kynurenine (B1673888) pathway, sphingosine (B13886) 1-phosphate metabolism, the transsulfuration pathway, and serine and glycine (B1666218) metabolism nih.gov. Signal transduction pathways generally involve the conversion of extracellular stimuli into cellular responses, often through protein phosphorylation catalyzed by protein kinases. These pathways can also involve second messenger molecules such as cyclic-AMP, cGMP, and calcium creative-enzymes.compup.ac.in. Mitogen-activated protein kinase (MAPK) pathways, which are activated by various stimuli including pro-inflammatory cytokines, regulate critical cellular activities such as gene expression, differentiation, and proliferation mdpi.compup.ac.in. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway also plays a significant role in relaying signals from cell membrane receptors to the nucleus, impacting hematopoiesis and immune system development pup.ac.in. Pyridoxine's profound influence on gene expression, particularly its anti-inflammatory actions, underscores its engagement with these complex intracellular signaling networks mdpi.com.

Systemic Distribution and Tissue Specificity of Pyridoxine Metabolites Research

Upon absorption from the small intestine, vitamin B6 vitamers are rephosphorylated by kinases, and the liver plays a central role in converting pyridoxine phosphate (PNP) and pyridoxamine (B1203002) phosphate (PMP) to the active coenzyme, pyridoxal phosphate (PLP), primarily through the action of pyridoxine (amine) phosphate oxidase (PNPO) eco-vector.com. Although the liver is the primary site for this metabolic conversion, PNPO is also expressed in numerous other tissues, indicating a broader capacity for PLP synthesis eco-vector.com.

Once formed, PLP is exported from the liver into the systemic circulation eco-vector.combevital.no. In the bloodstream, PLP is predominantly bound to albumin, specifically forming a Schiff base with a lysine (B10760008) 190 residue of albumin, which is crucial for its transport and stability mdpi.comeco-vector.combevital.nomedscape.com. Prior to cellular uptake in peripheral tissues, extracellular PLP is dephosphorylated to pyridoxal (PL) by ectoenzymes, such as tissue-nonspecific alkaline phosphatase (ALP) bevital.nobevital.no. This dephosphorylated form, PL, can then readily cross cell membranes, and once inside the cell, it is rephosphorylated by intracellular pyridoxal kinase to PLP, thereby trapping it within the cell mdpi.combevital.nobevital.no.

The primary catabolic pathway for vitamin B6 involves the irreversible oxidation of pyridoxal (PL) to 4-pyridoxic acid (PA) by aldehyde oxidase(s) (AOX). PA is the major inactive metabolite and is subsequently excreted in the urine mdpi.commedscape.combevital.no. Urinary levels of 4-pyridoxic acid reflect the body's pyridoxine pool in the absence of exogenous pyridoxine intake medscape.com.

While plasma PLP levels are commonly used as a primary indicator of whole-body pyridoxal status, it is important to consider confounding factors such as systemic inflammation, which can decrease plasma PLP levels nih.govmedscape.com. Albumin levels also influence PLP interpretation, as low albumin can lead to a falsely low assessment of PLP medscape.com. Research suggests that red blood cell PLP measurements may offer a more reliable assessment of vitamin B6 status in individuals with low albumin or altered alkaline phosphatase activity medscape.com. In inflammatory states, there is a parallel reduction in liver PLP, but erythrocyte and muscle PLP show only minor changes, indicating a potential tissue-specific mobilization of PLP to sites of inflammation nih.govbevital.no.

Pyridoxine Hydrochloride in Neurobiology Research

Pyridoxine (B80251) Hydrochloride's Role in Central Nervous System Function Research

Research indicates that pyridoxine hydrochloride, through its active metabolite PLP, is essential for maintaining the normal functioning of the central nervous system (CNS). webofjournals.comclinicaltrials.eu PLP is a cofactor for over 100 enzymes that catalyze crucial chemical reactions in the human body, many of which are directly involved in CNS processes. oregonstate.edu Studies on the quantitative determination of this compound in vivo are an important area of pharmacokinetic research to understand its physiological functions and develop clinical recommendations. webofjournals.comwebofjournals.com

For instance, a study investigating pyridoxine's impact on human psychomotor performances showed significant advancements in several parameters, suggesting its role in central modulation of sensory information. itmedicalteam.pl This effect is partly attributed to pyridoxine acting as a cofactor in enzymatic steps related to neurotransmitter synthesis. itmedicalteam.pl Furthermore, research highlights that vitamin B6 deficiency can lead to a profound malfunctioning of the central nervous system. itmedicalteam.pl

This compound's Impact on Neurotransmitter Synthesis and Regulation Research

This compound's active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial coenzyme in the synthesis of several key neurotransmitters in the brain and nerve cells. patsnap.comitmedicalteam.plmdpi.compatsnap.com These include serotonin (B10506), dopamine (B1211576), and gamma-aminobutyric acid (GABA). patsnap.commdpi.compatsnap.com

Research findings demonstrate PLP's direct involvement:

Serotonin Synthesis: PLP-dependent enzymes, such as aromatic L-amino acid decarboxylase, catalyze the synthesis of serotonin from tryptophan. oregonstate.eduwikipedia.org A study using positron emission tomography (PET) in rhesus monkeys showed that intravenous administration of this compound enhanced the rate constant for serotonin formation in the corpus striatum by an average of 20%, supporting its regulatory role in neurotransmitter synthesis in vivo. nih.gov

Dopamine Synthesis: Similarly, PLP is essential for the conversion of L-3,4-dihydroxyphenylalanine (L-Dopa) to dopamine. oregonstate.edufishersci.ca

GABA Synthesis: PLP acts as a cofactor for glutamic acid decarboxylase (GAD), the enzyme responsible for producing GABA. wikipedia.orgfishersci.camedscape.comnih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its insufficient production due to PLP deficiency can lead to a lowered seizure threshold. medscape.comnih.gov

These reactions are vital for regulating mood, sleep, and cognitive functions. patsnap.com

A summary of PLP's role in neurotransmitter synthesis is presented in the table below:

| Neurotransmitter | Precursor Amino Acid | PLP-Dependent Enzyme | Role of PLP |

| Serotonin | Tryptophan | Aromatic L-amino acid decarboxylase | Cofactor for synthesis |

| Dopamine | L-Dopa | Aromatic L-amino acid decarboxylase | Cofactor for synthesis |

| GABA | Glutamate (B1630785) | Glutamic acid decarboxylase (GAD) | Cofactor for synthesis |

This compound and Myelin Formation Research

This compound, specifically its active form pyridoxal 5'-phosphate (PLP), is implicated in myelin formation. Myelin is a protective sheath that insulates nerve fibers and is crucial for efficient nerve signal transmission. mdpi.com Research indicates that vitamin B6 is necessary as a coenzyme in sphingolipid synthesis, which is theorized to be crucial for myelin formation. researchgate.net Studies involving rats fed a vitamin B6-deficient diet have shown the development of overt polyneuropathy and abnormal thinning of myelin, suggesting a direct link between pyridoxine levels and myelin integrity. researchgate.net Insufficient vitamin B6 in peripheral nerves can lead to defective myelin formation, resulting in demyelination and subsequent neuropathy. mdpi.com While vitamin B12 is strongly associated with myelin maintenance and regeneration, vitamin B6 also contributes to this vital neurological process. mdpi.comnih.gov

Neurological Manifestations of Pyridoxine Deficiency Research

Pyridoxine deficiency can lead to a range of neurological manifestations, underscoring its critical role in nervous system health. medscape.comnih.govmedlink.comnih.govmdpi.com The active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is an essential cofactor in various metabolic pathways, including those involving neurotransmitter metabolism. medscape.com

Key neurological symptoms observed in research due to pyridoxine deficiency include:

Peripheral Neuropathy: This is a common manifestation, characterized by distal limb numbness and weakness, impaired vibration and proprioception, and sensory ataxia in adults. medscape.comnih.govnih.govmdpi.com Both deficiency and excess of pyridoxine can uniquely cause peripheral neuropathy. medscape.commedlink.com

Seizures: Pyridoxine deficiency can result in generalized seizures in adults and various types of seizures (focal, bilateral motor, myoclonic, infantile spasms) in neonates and young infants. medscape.commedlink.comnih.gov This is often due to insufficient production of GABA, the major inhibitory cortical neurotransmitter, as PLP is a cofactor for glutamic acid decarboxylase, the enzyme that produces GABA. medscape.comnih.gov Pyridoxine-dependent seizures, a rare autosomal recessive condition, may occur due to increased depletion of PLP, often responding to immediate this compound administration. medscape.commedlink.comnih.gov

Encephalopathy: Research has demonstrated encephalopathy as a neurological disorder associated with pyridoxine deficiency, particularly in infants and, in rare instances, adults. nih.govmedlink.com

Confusion and Irritability: These cognitive and behavioral changes are frequently reported in cases of pyridoxine deficiency, often linked to impaired neurotransmitter synthesis. mdpi.commedscape.comnih.govnih.gov

Depression: Impaired neurotransmitter synthesis due to pyridoxine deficiency is also associated with symptoms such as depression. mdpi.comnih.govnih.gov

A summary of common neurological manifestations and their associated research findings is provided below:

| Neurological Manifestation | Associated Research Finding |

| Peripheral Neuropathy | Distal limb numbness and weakness, impaired vibration and proprioception, sensory ataxia in adults. Can be caused by both deficiency and excess. medscape.comnih.govnih.govmdpi.com Studies show abnormal thinning of myelin in rats with B6-deficient diets. researchgate.net |

| Seizures | Generalized seizures in adults; focal, bilateral motor, or myoclonic seizures, and infantile spasms in neonates/infants. Linked to insufficient GABA production due to impaired PLP-dependent glutamic acid decarboxylase activity. medscape.comnih.govmedlink.comnih.gov Pyridoxine-dependent seizures are a distinct condition responsive to pyridoxine. medscape.commedlink.com |

| Encephalopathy | Demonstrated in infants and, rarely, adults. nih.govmedlink.com |

| Confusion | Reported in adults, often alongside irritability and depression. medscape.comnih.govnih.gov |

| Irritability | Particularly noted in neonates and young infants; also seen in adults with impaired neurotransmitter synthesis. mdpi.commedscape.com |

| Depression | Associated with impaired neurotransmitter synthesis due to pyridoxine deficiency. mdpi.comnih.govnih.gov |

Pyridoxine Hydrochloride in Immunological Research

Pyridoxine (B80251) Hydrochloride's Influence on Immune Cell Function and Proliferation Research

Pyridoxine hydrochloride is crucial for the proliferation and maturation of immune cells, particularly lymphocytes. Studies in both animals and humans have shown that a deficiency in vitamin B6 can lead to a reduction in lymphocyte numbers and impair their ability to multiply in response to threats. bohrium.comnih.govoup.comfrontiersin.org

Research highlights the following key findings:

Lymphocyte Proliferation: A deficiency in pyridoxine has been shown to decrease the proliferative response of lymphocytes to mitogens, which are substances that induce cell division. nih.govbevital.nodrugbank.com For instance, in elderly individuals, supplementation with this compound was found to significantly increase lymphocyte proliferation in response to phytohemagglutinin and pokeweed mitogen. nih.gov Similarly, studies in mice have demonstrated that a pyridoxine-deficient diet leads to decreased mitogen-stimulated T-lymphocyte proliferation. drugbank.comtandfonline.com

T-Cell Proliferation and Differentiation: Vitamin B6 metabolism is essential for the proliferation and differentiation of CD8+ T cells, which are critical for killing infected or cancerous cells. frontiersin.orgnih.gov Inhibition of PLP-dependent enzymes has been shown to restrict the proliferation and differentiation of these T cells. frontiersin.orgnih.gov

Thymic Function: Vitamin B6 deficiency can lead to atrophy of the thymus, a primary lymphoid organ where T cells mature. This can result in impaired T cell development and function. isciii.estandfonline.com

Natural Killer (NK) Cell Activity: Some studies have suggested that vitamin B6 deficiency may lead to decreased NK cell activity, which are important for early defense against viral infections and tumors. researchgate.net However, other research in mice found that NK cell activity was not affected by the level of vitamin B6 intake. nih.gov

Table 1: Impact of Pyridoxine Status on Immune Cell Proliferation

| Immune Cell Type | Effect of Pyridoxine Deficiency | Effect of Pyridoxine Supplementation | Supporting Research |

|---|---|---|---|

| Lymphocytes (General) | Decreased proliferation in response to mitogens | Increased proliferation in response to mitogens | nih.govbevital.nodrugbank.com |

| T-Lymphocytes | Decreased mitogen-stimulated proliferation | Restoration of normal proliferation | drugbank.comtandfonline.com |

| CD8+ T-Cells | Restricted proliferation and differentiation | Supports proliferation and differentiation | frontiersin.orgnih.gov |

| B-Lymphocytes | No significant effect on proliferation observed in some studies | Not consistently shown to enhance proliferation | tandfonline.com |

This compound's Role in Cytokine Production and Regulation Research

Cytokines are signaling proteins that play a critical role in regulating immune responses. This compound has been shown to modulate the production and activity of various cytokines, thereby influencing the nature and intensity of an immune response.

Key research findings include:

Pro-inflammatory Cytokines: High-dose vitamin B6 has demonstrated strong anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in stimulated monocytes. nih.govmdpi.com Supplementation with vitamin B6 has been shown to suppress TNF-α and IL-6 levels in patients with rheumatoid arthritis. nih.gov

Anti-inflammatory Cytokines: Vitamin B6 can also influence anti-inflammatory cytokines. For example, in one study, it reduced the expression of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine, in lipopolysaccharide-stimulated cells. nih.gov

Th1/Th2 Balance: Vitamin B6 deficiency can disrupt the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. nih.govmdpi.com A deficiency may lead to a shift towards a Th2 response, which is associated with allergic reactions, and is characterized by increased production of cytokines like Interleukin-4 (IL-4). nih.govtandfonline.comnih.gov Conversely, adequate pyridoxine levels help maintain a Th1 immune response. mdpi.com

Interleukin-2 (IL-2): Vitamin B6 deficiency has been associated with decreased production of IL-2, a cytokine crucial for the proliferation of T cells. bevital.noresearchgate.netnih.govcambridge.org

Table 2: Influence of Pyridoxine on Cytokine Expression

| Cytokine | Effect of High-Dose Pyridoxine/Supplementation | Effect of Pyridoxine Deficiency | Supporting Research |

|---|---|---|---|

| IL-6 | Decreased expression | Increased levels in chronic inflammation | frontiersin.orgnih.govfrontiersin.org |

| TNF-α | Decreased expression | Increased levels in chronic inflammation | nih.govfrontiersin.org |

| IL-1β | Decreased expression | Increased production | nih.govnih.gov |

| IL-2 | - | Decreased production | bevital.noresearchgate.netnih.govcambridge.org |

| IL-4 | - | Increased production | nih.govtandfonline.comnih.gov |

| IL-10 | Reduced expression in some models | - | nih.gov |

This compound's Impact on Antibody Synthesis and Humoral Immunity Research

Humoral immunity is mediated by antibodies produced by B-lymphocytes. Research indicates that this compound is essential for robust antibody production. nih.govoup.comcambridge.org

Significant findings from research include:

Antibody Production: Both animal and human studies have demonstrated that vitamin B6 deficiency impairs antibody production. bohrium.comnih.govoup.comfrontiersin.org This can lead to a reduced ability to fight off infections.

Immunoglobulin Levels: Studies in chicks have shown that marginal pyridoxine deficiency can lead to a significant reduction in the levels of IgM and IgG, two important classes of antibodies, during the primary immune response. researchgate.net However, in some studies with mice, both extreme deficiency and excessive supplementation of pyridoxine suppressed the production of antibodies like IgE and IgG1. researchgate.netnih.govjst.go.jp

B-Cell Function: While pyridoxine's direct impact on B-cell proliferation is not as clearly defined as its effect on T-cells, its role in protein and nucleic acid synthesis is fundamental for B-cells to differentiate into antibody-secreting plasma cells. mdpi.com

This compound and Cellular Immunity Research

Cellular immunity, primarily driven by T-lymphocytes, is critical for eliminating infected cells and pathogens that reside within cells. This compound status has a profound effect on various aspects of cell-mediated immunity. bohrium.comnih.govoup.com

Research has established the following:

T-Cell Mediated Cytotoxicity: Studies in mice have shown that a diet deficient in pyridoxine significantly reduces T-cell-mediated cytotoxicity, which is the ability of T-cells to kill target cells. nih.gov

Delayed-Type Hypersensitivity: Vitamin B6 deficiency has been shown to reduce delayed-type hypersensitivity responses, a classic measure of cell-mediated immunity. bohrium.comnih.govoup.com

T-Helper Cell Differentiation: Pyridoxine is involved in regulating the balance between Th1 and Th2 helper cells, which orchestrate different arms of the immune response. mdpi.com A deficiency can impair the Th1 response, which is crucial for cellular immunity. mdpi.com

Lymphocyte Maturation: The maturation and differentiation of lymphocytes, the cornerstone of cellular immunity, are altered by a deficiency in vitamin B6. bohrium.comnih.govoup.com

Immunological Consequences of Pyridoxine Status Research

The primary immunological consequences are:

Weakened Immune System: A deficiency in vitamin B6 can lead to a generally weakened immune system, making an individual more susceptible to infections. mayoclinic.orgapollodiagnostics.in This is due to the combined effects on lymphocyte proliferation, cytokine production, and antibody synthesis. bohrium.comnih.govoup.com

Impaired Immune Response in Specific Populations: Immunological changes due to vitamin B6 deficiency have been observed in the elderly and individuals with conditions like uremia or rheumatoid arthritis. bohrium.comnih.govoup.com

Inflammation: Low levels of vitamin B6 are often associated with chronic inflammation. mdpi.comnih.gov This is linked to the role of pyridoxine in modulating pro-inflammatory cytokines. nih.gov

Disrupted Immune Homeostasis: Both deficiency and excessive intake of pyridoxine can disrupt immune homeostasis. For example, studies in mice have shown that both extreme deficiency and very high doses of pyridoxine can suppress antibody production. researchgate.netnih.govjst.go.jp

Pyridoxine Hydrochloride in Cardiovascular and Hematological Research

Pyridoxine (B80251) Hydrochloride's Role in Homocysteine Metabolism and Cardiovascular Health Research

Pyridoxine hydrochloride is a vital cofactor in the metabolism of homocysteine, an amino acid whose elevated levels in the blood (hyperhomocysteinemia) are associated with an increased risk of cardiovascular disease (CVD), including myocardial infarction, stroke, and venous thrombosis ahajournals.orgmdpi.comcochrane.orgmdpi.comuscjournal.com. The conversion of homocysteine to cysteine is catalyzed by cystathionine (B15957) β-synthase (CβS), an enzyme that requires pyridoxine (vitamin B6) as an essential cofactor smw.ch.

Studies have shown that supplementation with B vitamins, including pyridoxine, can effectively reduce plasma homocysteine levels ahajournals.orgmdpi.comoregonstate.edu. For instance, high-dose multivitamin administration, including pyridoxal (B1214274) HCl (a form of pyridoxine), has resulted in substantial reductions in mean homocysteine levels ahajournals.org. Early observational studies indicated a correlation between suboptimal pyridoxal 5'-phosphate (PLP) plasma levels, elevated homocysteine, and an increased risk of CVD oregonstate.edu. More recent research has confirmed that low plasma PLP status is linked to coronary artery disease (CAD), with low PLP levels (<30 nmol/L) associated with a nearly twofold increase in CAD risk compared to higher levels (≥30 nmol/L) oregonstate.edu.

However, the direct impact of homocysteine-lowering interventions, including pyridoxine supplementation, on preventing cardiovascular events remains a subject of ongoing research and some inconsistency mdpi.comcochrane.orgoregonstate.edu. A Cochrane review noted no evidence that homocysteine-lowering interventions with B6, B9, or B12 alone or in combination prevented heart attack or reduced death rates in individuals at risk of or living with CVD cochrane.org. Nevertheless, some studies suggest a small reduction in stroke risk with these interventions cochrane.org. Other research indicates that pyridoxine treatment can significantly decrease serum homocysteine levels, suggesting a potential antioxidative effect, as elevated homocysteine often indicates increased oxidative stress mdpi.com.

This compound's Influence on Endothelial Function Research

Endothelial dysfunction is an early indicator of cardiovascular diseases such as atherosclerosis and hypertension nih.gov. Research suggests that this compound can positively influence endothelial function through various mechanisms, including its antioxidant properties and its role in reducing oxidative stress nih.govnih.govopenbiochemistryjournal.comfrontiersin.orgnih.gov.

Studies have demonstrated that pyridoxine can restore migratory ability and shear stress response in endothelial cells cultured under high-glucose conditions, indicating its potential in treating diabetic ulcers and atherosclerosis linked to endothelial dysfunction in diabetes nih.gov. Pyridoxine has also been shown to reduce superoxide (B77818) levels induced by hydrogen peroxide (H2O2) in cultured endothelial cells and can alleviate oxidative stress openbiochemistryjournal.comfrontiersin.orghogrefe.com. In particular, pyridoxine has been observed to inhibit endothelial nitric oxide synthase (eNOS) uncoupling induced by oxidized low-density lipoprotein (ox-LDL), thereby preserving nitric oxide (NO) levels and decreasing superoxide production in human umbilical vein endothelial cells (HUVECs) nih.gov. This is significant because eNOS uncoupling is implicated in the pathogenesis of atherosclerosis, hypertension, and other cardiovascular conditions nih.gov.

Furthermore, vitamin B6 has been found to play a beneficial role in vascular endothelial function in diabetic patients frontiersin.org. In animal models, vitamin B6 administration remarkably increased acetylcholine-induced endothelium-dependent relaxation in mice fed a high-fat diet, further supporting its role in preventing endothelial dysfunction nih.gov. The ratio of 4-pyridoxine (4-PA) to pyridoxal 5′-phosphate (PLP), a blood marker of vitamin B6 turnover, has been correlated with cardiovascular disease, suggesting a link between vitamin B6 metabolism and endothelial health mediated by inflammation frontiersin.org.

Research on this compound in Red Blood Cell Formation and Function

This compound is crucial for the formation and proper function of red blood cells (RBCs), primarily through its role in hemoglobin synthesis clinicaltrials.eupatsnap.comdsm.comnih.gov. Pyridoxal 5'-phosphate (PLP), the active form of pyridoxine, functions as a coenzyme for 5-aminolevulinic acid synthase, the first enzyme in the heme biosynthesis pathway oregonstate.eduashpublications.org. Heme is an iron-containing component of hemoglobin, which is essential for oxygen transport by RBCs throughout the body oregonstate.edu.

Research indicates that pyridoxine deficiency can impair hemoglobin synthesis, potentially leading to hypochromic-microcytic anemia, characterized by smaller red blood cells with shorter lifespans and lower levels of hematocrit and hemoglobin oregonstate.edunih.govsigmaaldrich.comtandfonline.com. Studies have shown that pyridoxine is taken up by red blood cells and converted into pyridoxal phosphate (B84403) and then pyridoxal, with a proportion subsequently released into the plasma researchgate.netnih.gov. This conversion process is significantly inhibited at lower temperatures researchgate.netnih.gov.

Data Table 1: Effects of Pyridoxine Deficiency and Supplementation on Hematological Parameters in Mice tandfonline.com

| Parameter | Pyridoxine-Deficient (PD) Mice (8 weeks) | Control Diet (CD) Mice (8 weeks) | Pyridoxine-Supplemented (PD-S3) Mice |

| Mean Corpuscular Volume (MCV) | Significantly reduced | Normal | Increased, but not to CD levels |

| Hemoglobin (HGB) | Significantly reduced | Normal | Restored to unsupplemented CD levels |

| Hematocrit (HCT) | Significantly reduced | Normal | Increased, but not to CD levels |

| Red Blood Cell (RBC) Numbers | Higher | Normal | Not explicitly stated for PD-S3 |

| Total White Blood Cells (WBC) Circulating | Significantly lower | Normal | Not explicitly stated for PD-S3 |